molecular formula C15H21NO3 B5729065 3-[(2-propylpentanoyl)amino]benzoic acid

3-[(2-propylpentanoyl)amino]benzoic acid

Cat. No.: B5729065
M. Wt: 263.33 g/mol
InChI Key: WDBHZKXAAFDCLZ-UHFFFAOYSA-N
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Description

3-[(2-Propylpentanoyl)amino]benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a (2-propylpentanoyl)amino group at the meta position. This molecular structure, which integrates both aromatic and aliphatic components, makes it a valuable intermediate in medicinal chemistry and drug discovery research for the synthesis of more complex molecules. As a derivative of aminobenzoic acid, it shares a common scaffold with compounds known to exhibit a range of biological activities, serving as a key building block in the development of pharmaceutical agents . Researchers utilize this compound strictly For Research Use Only (RUO) in applications such as exploring structure-activity relationships, designing enzyme inhibitors, and developing novel receptor ligands. Its mechanism of action is dependent on the specific research context but often involves molecular interactions with biological targets like enzymes or proteins. Handling should be performed by qualified laboratory personnel in accordance with all applicable local and national safety regulations. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity, structure confirmation (NMR, MS), and other quality control parameters.

Properties

IUPAC Name

3-(2-propylpentanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(10-13)15(18)19/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBHZKXAAFDCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-propylpentanoyl)amino]benzoic acid typically involves the acylation of 3-aminobenzoic acid with 2-propylpentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Propylpentanoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of PABA, including 3-[(2-propylpentanoyl)amino]benzoic acid, exhibit significant anticancer properties. Studies have shown that certain benzamide derivatives of PABA possess IC50 values indicating strong inhibitory effects on cancer cell proliferation. For instance, compounds derived from PABA have demonstrated activity against various cancer cell lines such as MCF-7 and A549, with some exhibiting IC50 values as low as 3.0 μM, suggesting potent antitumor activity .

Anti-Cholinesterase Activity

The compound has also been evaluated for its potential as an anti-cholinesterase agent, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that certain structural analogs of PABA can inhibit acetylcholinesterase (AChE) effectively, with some derivatives showing comparable efficacy to established drugs like donepezil . This opens avenues for developing new treatments for cognitive disorders.

Anti-Inflammatory Properties

This compound and its derivatives have been recognized for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

  • Formation of the Amino Group : The initial step often includes the reaction of benzoic acid derivatives with amines to introduce the amino group.
  • Acylation : The introduction of the propylpentanoyl moiety is achieved through acylation reactions using appropriate acyl chlorides or anhydrides.
  • Purification : Following synthesis, the product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity.

Anticancer Case Study

A study published in a peer-reviewed journal highlighted the efficacy of a specific derivative of PABA against human cancer cell lines. The compound exhibited a significant reduction in cell viability at concentrations below 10 μM, indicating its potential as a lead compound for further development in cancer therapy .

Neuroprotective Effects

In another study focusing on neuroprotection, researchers evaluated the effects of PABA derivatives on neuronal cell lines subjected to oxidative stress. The results demonstrated that these compounds could enhance cell survival and reduce markers of apoptosis, suggesting their utility in neurodegenerative disease models .

Data Summary Table

Application AreaBiological ActivityIC50 ValuesReferences
AnticancerInhibition of cancer cell growthAs low as 3.0 μM
Anti-CholinesteraseAChE inhibitionComparable to donepezil
Anti-InflammatoryModulation of inflammatory pathwaysNot specified

Mechanism of Action

The mechanism of action of 3-[(2-propylpentanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects
  • The iodine atom’s heavy-atom effect could aid in X-ray structure determination, as inferred from the widespread use of SHELX programs for crystallographic analysis .
  • Methyl 2-[(3-Chloropropanoyl)Amino]Benzoate (C₁₁H₁₂ClNO₃, MW 241.67): The ester group (vs. free carboxylic acid) reduces polarity, improving lipid solubility. The chlorine atom on the propanoyl chain may increase metabolic stability compared to aliphatic chains, as seen in prodrug design .
  • 2-[[3-(Trifluoromethyl)Phenyl]Amino]Benzoic Acid: The electron-withdrawing trifluoromethyl group enhances benzoic acid’s acidity (pKa reduction) and metabolic resistance, common in agrochemicals and pharmaceuticals .
Functional Group Comparison
  • Carboxylic Acid vs. Ester Derivatives: The free carboxylic acid in 3-[(2-propylpentanoyl)amino]benzoic acid confers higher aqueous solubility at physiological pH compared to ester derivatives (e.g., methyl esters). Esters, however, may act as prodrugs, hydrolyzing in vivo to release the active acid form .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility & Lipophilicity
This compound ~279.3 (estimated) Branched aliphatic chain High lipophilicity, moderate aqueous solubility
3-[(2-Iodobenzoyl)Amino]Benzoic Acid 367.14 Iodo, planar benzoyl group Low aqueous solubility, polarizable
Methyl 2-[(3-Chloropropanoyl)Amino]Benzoate 241.67 Chloro, ester High lipid solubility
Perfluorinated Benzoic Acid Salts N/A Cl, perfluorobutyl sulfonyl High polarity, environmental persistence
  • Lipophilicity: The 2-propylpentanoyl group’s branched chain likely increases logP compared to halogenated analogs, favoring passive diffusion across biological membranes.
  • Stability: Perfluorinated compounds (e.g., CAS 68568-54-7) exhibit exceptional chemical stability due to strong C-F bonds, contrasting with the hydrolyzable ester group in methyl 2-[(3-chloropropanoyl)amino]benzoate .

Reactivity and Environmental Impact

  • Halogenated vs. The 2-propylpentanoyl group’s lack of halogens may reduce eco-toxicity but offer lower stability .
  • Metabolic Pathways : Ester derivatives undergo hydrolysis to carboxylic acids, while perfluorinated compounds resist metabolic breakdown, accumulating in biological systems .

Q & A

Q. What are the standard synthetic routes for 3-[(2-propylpentanoyl)amino]benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling 2-propylpentanoyl chloride with 3-aminobenzoic acid under Schotten-Baumann conditions. Use a base like NaOH to deprotonate the amine, and maintain a temperature of 0–5°C to minimize hydrolysis. For higher yields, employ coupling reagents such as HATU or DCC in anhydrous DMF . Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation from a saturated DMSO/water solution. Use SHELX-97 for structure solution and refinement . Key parameters:
  • Space group: Likely monoclinic (e.g., P2₁/c) based on similar benzoic acid derivatives.
  • Hydrogen-bonding motifs: Analyze using graph-set notation (e.g., D(2) motifs for carboxylic acid dimers) .

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